molecular formula K4Na B14289501 CID 71338871 CAS No. 116127-58-3

CID 71338871

Cat. No.: B14289501
CAS No.: 116127-58-3
M. Wt: 179.383 g/mol
InChI Key: FXGCIBFFIZIEIX-UHFFFAOYSA-N
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Description

No evidence in the provided materials describes CID 71338871, including its chemical structure, molecular formula, biological activity, or applications. PubChem CID numbers cited in the evidence (e.g., 6167, 46907796, 101283546, 185389) correspond to other compounds, such as colchicine, oscillatoxin derivatives, or Nrf2 inhibitors (). Without structural or functional data, a detailed introduction to this compound cannot be provided.

Properties

CAS No.

116127-58-3

Molecular Formula

K4Na

Molecular Weight

179.383 g/mol

InChI

InChI=1S/4K.Na

InChI Key

FXGCIBFFIZIEIX-UHFFFAOYSA-N

Canonical SMILES

[Na].[K].[K].[K].[K]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “CID 71338871” involves several synthetic steps. One of the methods includes reacting 5-iodine-2-methylaniline with N-bromosuccinimide to obtain 4-bromine-5-iodine-2-methylaniline. This intermediate is then reacted with isoamyl nitrite under acidic conditions to produce 5-bromine-6-iodine-1H-indazole. The final step involves a Sonogashira coupling reaction on the indazole compound with R-C≡CH .

Industrial Production Methods

Industrial production methods for “this compound” are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 71338871” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states, while reduction may produce lower oxidation states or fully reduced forms.

Scientific Research Applications

The compound “CID 71338871” has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of “CID 71338871” involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies and examples for comparing compounds, but none apply to CID 71338871. Key observations from the evidence include:

a. Structural Similarity Analysis

  • Compounds like oscillatoxin derivatives (CIDs 101283546, 185389) are compared based on methyl group substitutions and ring systems ().
  • Nrf2 inhibitors (e.g., ChEMBL1724922) are contrasted by functional groups and IC50 values ().

For this compound, such a comparison would require:

Structural Data : Molecular backbone, functional groups, stereochemistry.

Activity Data : Binding affinities, IC50/EC50 values, or biological targets.

b. Functional Similarity Analysis

  • Colchicine (CID 6167) is referenced for its tubulin-binding activity ().
  • LC-ESI-MS techniques are used to differentiate isomers like ginsenosides ().

Methodological Framework for Comparison

If data for this compound were available, the following framework (derived from the evidence) would apply:

Table 1: Key Parameters for Comparative Analysis

Parameter Example from Evidence Relevance to this compound
Structural Features Methyl substitutions () Backbone, functional groups
Biological Activity IC50 values for Nrf2 inhibitors () Target binding, potency
Synthetic Routes Reaction conditions () Yield, purity, scalability
Physicochemical Properties LogP, solubility () Bioavailability, formulation

Limitations and Recommendations

Data Availability : The absence of this compound in the provided evidence suggests either a typographical error in the CID number or a lack of published data.

Source Diversity : The evidence includes pharmacology, synthetic chemistry, and analytical methods but lacks direct relevance to this compound .

Validation : Cross-referencing with databases like PubChem, ChEMBL, or SciFinder is essential to verify the compound’s existence and properties.

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